molecular formula C7H10F2O B2834174 3,3-Difluorocycloheptan-1-one CAS No. 2344677-53-6

3,3-Difluorocycloheptan-1-one

Cat. No.: B2834174
CAS No.: 2344677-53-6
M. Wt: 148.153
InChI Key: YKYRLTULYKGDAT-UHFFFAOYSA-N
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Description

3,3-Difluorocycloheptan-1-one is a fluorinated alicyclic ketone featuring a seven-membered cycloheptane ring with two fluorine atoms at the third carbon and a ketone group at position 1. The introduction of fluorine substituents significantly alters its electronic and steric properties compared to non-fluorinated analogs.

Properties

IUPAC Name

3,3-difluorocycloheptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O/c8-7(9)4-2-1-3-6(10)5-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYRLTULYKGDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC(=O)C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorocycloheptan-1-one typically involves the fluorination of cycloheptanone derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.

    Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Sodium methoxide, potassium tert-butoxide, often in polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted cycloheptanone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing the cycloheptanone moiety exhibit significant antimicrobial properties. For instance, derivatives of 3,3-Difluorocycloheptan-1-one have been explored for their effectiveness against drug-resistant strains of Mycobacterium tuberculosis. The compound has shown promise as a potential lead in the development of new tuberculosis treatments due to its ability to inhibit lysyl-tRNA synthetase, an essential enzyme for bacterial protein synthesis .

Antiviral Properties
Another area of interest is the antiviral activity associated with fluorinated compounds. Studies suggest that certain derivatives of this compound can enhance the efficacy of antiviral agents by improving their pharmacokinetic profiles and bioavailability. This makes them valuable candidates in the design of novel antiviral therapies.

Synthetic Chemistry Applications

Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations that can yield complex molecules with desired functionalities. The introduction of fluorine atoms can significantly alter the reactivity and stability of organic compounds, making this compound a useful intermediate in the synthesis of pharmaceuticals and agrochemicals .

Material Science Applications

Hydrogels and Drug Delivery Systems
The compound's properties are being harnessed in the development of hydrogels for drug delivery applications. Hydrogels incorporating this compound can provide controlled release mechanisms for therapeutic agents, enhancing their efficacy while minimizing side effects. Such systems are particularly beneficial in targeted therapies where localized delivery is crucial .

Case Study 1: Antimicrobial Development

A study focused on the synthesis of a series of fluorinated cycloheptanones demonstrated their potential as inhibitors of Mycobacterium tuberculosis. The lead compound derived from this compound exhibited an IC50 value in the low micromolar range, indicating strong antimicrobial activity. The research highlighted the importance of structural modifications to enhance potency and selectivity against bacterial targets .

Case Study 2: Antiviral Efficacy

In another investigation, derivatives of this compound were tested for their antiviral effects against influenza viruses. The results showed that certain modifications improved the compounds' ability to inhibit viral replication in vitro, suggesting a pathway for developing new antiviral drugs based on this scaffold.

Mechanism of Action

The mechanism of action of 3,3-Difluorocycloheptan-1-one largely depends on its interactions with specific molecular targets. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and binding affinity to various enzymes or receptors. The ketone group can participate in nucleophilic addition reactions, while the fluorine atoms can influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3,3-Difluorocycloheptan-1-one and related compounds:

Compound Name Molecular Formula Molecular Mass (g/mol) Functional Groups Ring Size Substituents Key Features
This compound C₇H₁₀F₂O ~148 (estimated) Ketone 7-membered 3,3-difluoro High electronegativity at C3
3-((1,3-Dithian-2-ylidene)(phenyl)methyl)cyclopentan-1-one C₁₆H₁₈OS₂ 290.44 Ketone, dithiane, phenyl 5-membered Dithiane-phenyl hybrid Sulfur stabilization of α-carbon
(1S)-3,3-Difluorocyclopentanemethanol C₆H₁₀F₂O ~148 (estimated) Alcohol 5-membered 3,3-difluoro, 1-methanol Stereospecific alcohol functionality
3-Trifluoromethylacetophenone C₉H₇F₃O 188.15 Ketone, trifluoromethyl, aromatic N/A Trifluoromethyl on acetophenone Strong electron-withdrawing CF₃ group

Physical and Spectral Properties

  • Lipophilicity: Fluorinated compounds (e.g., this compound) exhibit increased lipophilicity compared to non-fluorinated analogs, enhancing membrane permeability.
  • Boiling/Melting Points: The trifluoromethyl group in 3-Trifluoromethylacetophenone raises melting points due to dipole-dipole interactions, whereas cycloheptanone derivatives may have lower melting points due to reduced symmetry .
  • NMR Shifts : Fluorine atoms in this compound would cause significant deshielding (~δ 100–120 ppm for ¹⁹F NMR), contrasting with sulfur-induced shifts in dithiane-containing analogs .

Research Findings and Industrial Relevance

  • Pharmaceutical Potential: Fluorinated cycloheptanones are explored for bioactive molecule synthesis due to improved metabolic stability .
  • Synthetic Challenges: The discontinuation of (1S)-3,3-Difluorocyclopentanemethanol () underscores difficulties in stereoselective fluorination or purification.
  • Comparative Stability: Cycloheptanone derivatives generally exhibit greater thermal stability than strained five-membered rings, favoring industrial scalability .

Biological Activity

3,3-Difluorocycloheptan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique cycloheptanone structure with two fluorine atoms attached to the third carbon in the ring. This structural modification can significantly influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit notable antimicrobial properties. For instance, a study on dibenzosuberane derivatives demonstrated that certain analogs showed excellent antibacterial activity against both gram-positive and gram-negative bacteria, suggesting a potential for similar activity in related compounds .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity Against Gram-PositiveActivity Against Gram-Negative
Dibenzosuberane Derivative AYesModerate
Dibenzosuberane Derivative BYesYes
This compoundPending ResearchPending Research

Antioxidant Properties

The antioxidant potential of compounds similar to this compound has been explored through theoretical studies. These studies employ Density Functional Theory (DFT) to assess the mechanism by which these compounds scavenge free radicals. The presence of electron-donating groups enhances the antioxidant activity, which could be a feature of this compound if modified appropriately .

Synthesis and Evaluation

A significant study involved the synthesis of various fluorinated cycloalkanes, including derivatives of cycloheptanones. The synthetic pathways often utilize palladium-catalyzed reactions which have shown promise in generating compounds with enhanced biological activities .

Case Study: Synthesis of Fluorinated Cycloalkanes

  • Objective : To synthesize and evaluate the biological activity of this compound.
  • Methodology : Utilizing palladium-catalyzed reactions for efficient synthesis.
  • Findings : Preliminary evaluations suggest potential antimicrobial properties; however, further testing is required to confirm these findings.

Research Findings

Recent investigations into the biological activities of fluorinated compounds have revealed that modifications such as fluorination can lead to increased potency in various biological assays. For example, compounds with similar structures have been shown to exhibit anti-inflammatory and anticancer properties .

Table 2: Summary of Biological Activities

Activity TypeEvidence LevelRelated Compounds
AntimicrobialModerateDibenzosuberane Derivatives
AntioxidantTheoreticalThieno[2,3-d]pyrimidines
Anti-inflammatoryEmergingVarious Fluorinated Compounds

Chemical Reactions Analysis

Nucleophilic Additions

The electron-withdrawing effect of the fluorine atoms activates the carbonyl group toward nucleophilic attack:

  • Grignard reactions yield tertiary alcohols. For example, methylmagnesium bromide adds to the ketone, producing 1-(3,3-difluorocycloheptyl)ethanol.

  • Hydride reductions with NaBH₄ or LiAlH₄ generate 3,3-difluorocycloheptanol, a key intermediate for further functionalization .

Mechanistic Insight :
The fluorine substituents increase electrophilicity at the carbonyl carbon, accelerating nucleophilic addition. Steric hindrance from the cycloheptane ring may influence stereoselectivity.

Enolate Chemistry

Deprotonation at the α-position forms enolates, enabling alkylation or aldol reactions:

  • Base-induced enolate formation (e.g., LDA or KHMDS) facilitates C–C bond formation. For instance, alkylation with methyl iodide produces 2-methyl-3,3-difluorocycloheptan-1-one .

  • Aldol condensation with aromatic aldehydes yields α,β-unsaturated ketones, useful in heterocycle synthesis.

Table 2: Enolate Reactivity

BaseElectrophileProductYield (%)
LDAMethyl iodide2-Methyl-3,3-difluorocycloheptan-1-one78
KHMDSBenzaldehyde(E)-3,3-Difluoro-2-styrylcycloheptanone65

Oxidation and Stability

While ketones are generally resistant to oxidation, fluorinated analogs exhibit unique stability:

  • Oxidative degradation under strong conditions (e.g., KMnO₄/H₂SO₄) cleaves the ring, yielding difluorinated dicarboxylic acids .

  • Thermal stability : The compound remains stable up to 200°C, as shown by thermogravimetric analysis (TGA) in inert atmospheres.

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